6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one
Description
6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 634580. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Overview
Medicinal Chemistry and Pharmacology
Research on pyridazinone compounds, such as ABT-963, demonstrates the therapeutic potential of this class of compounds in medicinal chemistry. ABT-963 is identified as a selective cyclooxygenase-2 (COX-2) inhibitor with significant anti-inflammatory potency and gastric safety in animal models. This suggests that structurally related compounds, including 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, could have applications in the development of new anti-inflammatory drugs (Asif, 2016).
Environmental Science
In the context of environmental science, studies on synthetic phenolic antioxidants (SPAs) shed light on the environmental occurrence, human exposure, and toxicity of chemical compounds used in industrial and commercial products to extend shelf life. Compounds like this compound might share similar environmental behaviors and effects, emphasizing the importance of understanding their impact on ecosystems and human health (Liu & Mabury, 2020).
Organic Synthesis and Chemical Analysis
The versatility of pyridazinone compounds in organic synthesis is highlighted through their use as building blocks for the synthesis of various heterocyclic compounds. Research demonstrates the reactivity and application of such compounds in generating a diverse array of heterocycles, indicating that this compound could serve as a valuable precursor in the synthesis of novel organic compounds with potential pharmaceutical or material applications (Gomaa & Ali, 2020).
Properties
IUPAC Name |
6-methyl-2-phenyl-4,5-dihydropyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-7-8-11(14)13(12-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVXOJQOQRTUDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)CC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196618 | |
Record name | 4,5-Dihydro-6-methyl-2-phenylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4578-58-9 | |
Record name | 4,5-Dihydro-6-methyl-2-phenyl-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4578-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dihydro-6-methyl-2-phenylpyridazin-3(2H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004578589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4578-58-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50989 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dihydro-6-methyl-2-phenylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydro-6-methyl-2-phenylpyridazin-3(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.694 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular structure of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one and are there any interesting features about its conformation?
A1: this compound has the molecular formula C11H12N2O []. The research paper focuses on characterizing the crystal structure of the molecule. Notably, the pyridazine ring within the molecule adopts a skew-boat conformation. Additionally, the phenyl ring and the pyridazine ring are not coplanar, exhibiting a dihedral angle of 53.27° between them [].
Q2: How do the molecules of this compound interact with each other in the solid state?
A2: In the crystal form, individual molecules of this compound are connected through intermolecular interactions. Specifically, these interactions include C—H⋯O hydrogen bonds and C—H⋯π interactions, where the methyl group and the phenyl ring of neighboring molecules are involved [].
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